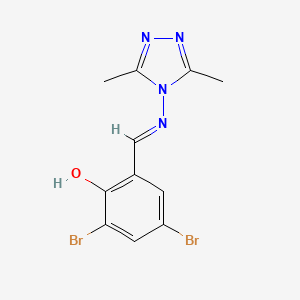
2,4-Dibromo-6-(((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,4-Dibromo-6-(((3,5-diméthyl-4H-1,2,4-triazol-4-yl)imino)méthyl)phénol est un composé organique synthétique de formule moléculaire C11H10Br2N4O. Il se caractérise par la présence d'atomes de brome aux positions 2 et 4 du cycle phénol, et par un cycle triazole attaché par une liaison imino.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,4-Dibromo-6-(((3,5-diméthyl-4H-1,2,4-triazol-4-yl)imino)méthyl)phénol implique généralement la bromation d'un dérivé du phénol suivie de l'introduction du motif triazole. Une méthode courante consiste à bromer le 2,4-dibromophénol à l'aide de brome en présence d'un solvant approprié. Le dibromophénol résultant est ensuite mis à réagir avec le 3,5-diméthyl-4H-1,2,4-triazole-4-carbaldéhyde en milieu acide pour former le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale consisterait à mettre à l'échelle les méthodes de synthèse en laboratoire, à optimiser les conditions de réaction pour obtenir des rendements plus élevés et à garantir la pureté du produit final par diverses techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,4-Dibromo-6-(((3,5-diméthyl-4H-1,2,4-triazol-4-yl)imino)méthyl)phénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones.
Réduction : Le groupe imino peut être réduit pour former des amines.
Substitution : Les atomes de brome peuvent être substitués par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être réalisées à l'aide de réactifs tels que l'azoture de sodium (NaN3) ou la thiourée (NH2CSNH2).
Principaux produits
Oxydation : Formation de dérivés de dibromoquinone.
Réduction : Formation de 2,4-dibromo-6-(((3,5-diméthyl-4H-1,2,4-triazol-4-yl)amino)méthyl)phénol.
Substitution : Formation de divers dérivés de phénol substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le 2,4-Dibromo-6-(((3,5-diméthyl-4H-1,2,4-triazol-4-yl)imino)méthyl)phénol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Mécanisme d'action
Le mécanisme d'action du 2,4-Dibromo-6-(((3,5-diméthyl-4H-1,2,4-triazol-4-yl)imino)méthyl)phénol n'est pas entièrement compris. On pense qu'il interagit avec des cibles biologiques par le biais de ses motifs phénol et triazole. Le groupe phénol peut former des liaisons hydrogène avec des molécules biologiques, tandis que le cycle triazole peut participer à des interactions π-π et se coordonner avec des ions métalliques. Ces interactions peuvent affecter diverses voies moléculaires, conduisant aux effets biologiques observés du composé .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atoms and phenol group can also participate in various biochemical pathways, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
2,4-Dibromo-6-(bromométhyl)phénol : Structure similaire mais sans le motif triazole.
2,4-Dibromo-6-(((3-(2-chlorophényl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)méthyl)phénol : Contient un groupe chlorophényl au lieu du groupe diméthyle sur le cycle triazole.
Unicité
Le 2,4-Dibromo-6-(((3,5-diméthyl-4H-1,2,4-triazol-4-yl)imino)méthyl)phénol est unique en raison de la présence à la fois d'atomes de brome et du motif triazole, qui confèrent des propriétés chimiques et biologiques spécifiques.
Propriétés
Numéro CAS |
303105-17-1 |
|---|---|
Formule moléculaire |
C11H10Br2N4O |
Poids moléculaire |
374.03 g/mol |
Nom IUPAC |
2,4-dibromo-6-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol |
InChI |
InChI=1S/C11H10Br2N4O/c1-6-15-16-7(2)17(6)14-5-8-3-9(12)4-10(13)11(8)18/h3-5,18H,1-2H3/b14-5+ |
Clé InChI |
NZAFVHVKGSZJDY-LHHJGKSTSA-N |
SMILES isomérique |
CC1=NN=C(N1/N=C/C2=C(C(=CC(=C2)Br)Br)O)C |
SMILES canonique |
CC1=NN=C(N1N=CC2=C(C(=CC(=C2)Br)Br)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-1-(4-bromophenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11672156.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672158.png)
![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672160.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672176.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11672181.png)
![N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11672198.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
![(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11672211.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672233.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11672235.png)

![N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11672251.png)
